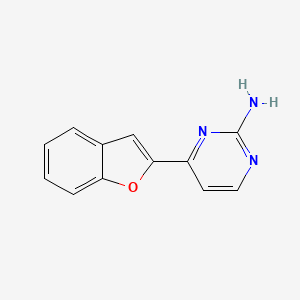

4-(1-Benzofuran-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(1-benzofuran-2-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLPAUBPNYYULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine

Abstract

This comprehensive technical guide details the synthesis and characterization of the novel heterocyclic compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This molecule represents a compelling scaffold for drug discovery, merging the biologically significant benzofuran and 2-aminopyrimidine moieties.[1][2][3] This document provides a robust, field-proven protocol for its synthesis via a chalcone intermediate, followed by a meticulous characterization workflow employing a suite of modern analytical techniques. The causality behind experimental choices is elucidated, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a self-validating system for the preparation and verification of this promising compound.

Introduction: The Scientific Rationale

The convergence of benzofuran and pyrimidine rings into a single molecular entity is a strategic endeavor in medicinal chemistry. Benzofuran derivatives are prevalent in nature and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Similarly, the 2-aminopyrimidine core is a cornerstone of numerous pharmaceuticals, recognized for its role in kinase inhibition and other therapeutic interventions.[7][8] The strategic hybridization of these two pharmacophores in this compound is hypothesized to yield a molecule with enhanced or novel biological activities, making it a prime candidate for further investigation in drug discovery programs.[1][2]

This guide provides a detailed exposition of a reliable synthetic route to this target molecule, proceeding through a benzofuran-based chalcone intermediate. The subsequent characterization is exhaustive, ensuring the unequivocal identification and purity assessment of the final compound.

Strategic Importance of the Benzofuran-Pyrimidine Scaffold

The fusion of benzofuran and pyrimidine heterocycles has been shown to result in compounds with a variety of biological activities, including:

-

Antimicrobial Agents: The combined scaffold has demonstrated potential against various bacterial and fungal strains.[9][10]

-

Anticancer Potential: Derivatives of this hybrid structure are being investigated for their cytotoxic effects on cancer cell lines.[2]

-

Kinase Inhibitors: The pyrimidine moiety is a well-established hinge-binding motif for many protein kinases, and the benzofuran portion can be tailored to achieve selectivity and potency.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of this compound is efficiently achieved through a two-step process involving the formation of a chalcone intermediate followed by cyclization with guanidine hydrochloride.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine

Foreword: The Analytical Imperative in Heterocyclic Chemistry

The fusion of heterocyclic scaffolds, such as benzofuran and pyrimidine, constitutes a cornerstone of modern medicinal chemistry. These hybrid molecules are frequently investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The compound 4-(1-Benzofuran-2-yl)pyrimidin-2-amine is a representative member of this class, embodying the structural motifs that confer significant biological activity.

Accurate structural elucidation and purity confirmation are non-negotiable prerequisites for any meaningful biological or pharmaceutical evaluation. This guide provides an in-depth, predictive analysis of the key spectroscopic signatures of this compound, grounded in data from closely related analogs and foundational spectroscopic principles. As no complete, published dataset for this exact molecule exists, this document synthesizes available data to construct a reliable analytical framework, mirroring the predictive work essential in novel compound characterization.

Molecular Structure and Core Components

The target molecule, this compound (Molecular Formula: C₁₂H₉N₃O, Molecular Weight: 211.22 g/mol ), is composed of three key functional domains: a benzofuran ring system, a pyrimidine ring, and a primary amine group. Each domain contributes distinct and identifiable signals across various spectroscopic techniques.

Sources

Physical and chemical properties of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine

An In-Depth Technical Guide to 4-(1-Benzofuran-2-yl)pyrimidin-2-amine: Properties, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and the scientific significance of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource.

Introduction and Significance

This compound belongs to a class of heterocyclic compounds that fuse the benzofuran and pyrimidine ring systems. This structural combination has garnered significant attention in medicinal chemistry. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrimidine ring is a cornerstone of nucleobases in DNA and RNA, and its derivatives are integral to many therapeutic agents.[3] The hybridization of these two pharmacophores is a strategic approach in drug discovery aimed at developing novel molecules with enhanced or unique biological activities.[4]

The core structure's potential to interact with various biological targets makes this compound and its analogues promising candidates for further investigation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.[3][4]

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₉N₃O[5]

Structure:

A simplified representation of the core chemical structure.

Physical and Chemical Properties: Predicted and Representative Data

| Property | Predicted/Representative Value | Justification/Context |

| Appearance | Expected to be a solid at room temperature, likely crystalline. Color may range from off-white to brown. | Analogous benzofuran-pyrimidine compounds are reported as solids with colors ranging from yellow to brown.[4][7] |

| Melting Point | Estimated to be in the range of 160-180 °C. | For comparison, 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has a melting point of 168-170 °C. Other similar derivatives melt in a comparable range.[4] |

| Boiling Point | Not determined. Likely to decompose at higher temperatures. | High molecular weight heterocyclic compounds often have high boiling points and may degrade before boiling at atmospheric pressure. |

| Solubility | Likely to be soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in alcohols like ethanol.[8] Poorly soluble in water. | The aromatic rings contribute to hydrophobicity, while the amine and nitrogen atoms in the pyrimidine ring provide some polarity. Solubility in DMSO is a common characteristic for screening compounds of this type.[8] |

| pKa | Not determined. The 2-aminopyrimidine moiety typically has a pKa around 3.5. The benzofuran substituent may slightly alter this value. | The basicity of the aminopyrimidine ring is the most significant factor for pKa determination. |

| XLogP3 | A calculated value for a similar compound, 4-(1-benzofuran-2-yl)-6-methyl-2-pyrimidinamine, is 2.4.[9] This suggests moderate lipophilicity. | XLogP3 is a computed measure of lipophilicity, which is a critical parameter in drug design for predicting absorption and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amine group) | Based on the structure of the primary amine.[9] |

| Hydrogen Bond Acceptors | 4 (3 from the nitrogen atoms in the rings and 1 from the oxygen in the benzofuran) | Based on the structure.[9] |

Representative Spectroscopic Data

While specific spectra for this compound are not available, the following sections describe the expected spectral characteristics based on data from closely related compounds, such as 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

-

C=N Stretching: An absorption band around 1610-1630 cm⁻¹ due to the C=N bonds within the pyrimidine ring.

-

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

-

C-O-C Stretching: An absorption band for the furan ether linkage is expected around 1080-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show:

-

Amine Protons (-NH₂): A broad singlet in the downfield region (e.g., ~8.5-9.5 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.5 ppm corresponding to the protons on the benzofuran and pyrimidine rings. The exact chemical shifts and coupling constants will depend on the substitution pattern. A singlet corresponding to the furan proton and a singlet for the pyrimidine proton are also expected.[4]

-

-

¹³C NMR: The carbon NMR spectrum will display a series of signals for the aromatic carbons of the benzofuran and pyrimidine rings, typically in the range of 100-165 ppm. The carbon attached to the amine group (C-NH₂) would likely appear in the more downfield portion of this range.[4]

Mass Spectrometry (MS)

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ is expected to be prominent.

-

Expected [M+H]⁺: ~212.08 m/z

-

Fragmentation Pattern: The fragmentation of benzofuran-containing molecules can be complex.[10] Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the pyrimidine ring or loss of substituents.[11] For this compound, fragmentation could involve the loss of HCN or NH₃ from the pyrimidine ring, as well as cleavage at the bond connecting the two ring systems.

Representative Synthetic Protocol

The synthesis of this compound can be reliably achieved through the condensation of a benzofuran chalcone precursor with guanidine. This is a well-established method for forming 2-aminopyrimidine rings.[3][4]

General synthetic workflow for benzofuran-pyrimidine hybrids.

Step-by-Step Methodology:

-

Synthesis of the Chalcone Intermediate:

-

An equimolar amount of 2-acetylbenzofuran is dissolved in a suitable solvent such as ethanol.

-

An appropriate aldehyde (in this specific case, likely a protected formylpyrimidine or a precursor that can be converted to the pyrimidine ring) is added.

-

A catalytic amount of a base (e.g., aqueous NaOH or KOH) is added dropwise to the stirring solution.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The resulting chalcone precipitate is filtered, washed with cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

-

Synthesis of this compound:

-

The synthesized benzofuran chalcone (1 mmol) and guanidine hydrochloride (1 mmol) are dissolved in ethanol.[3]

-

An ethanolic solution of potassium hydroxide is added, and the mixture is stirred at room temperature for 5-6 hours.[3]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into crushed ice and neutralized with a dilute acid (e.g., 10% HCl) or sodium bicarbonate solution.[4]

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield the final compound.[4]

-

Self-Validating System and Causality:

-

TLC Monitoring: At each stage, TLC is crucial to ensure the consumption of starting materials and the formation of the product, validating the reaction's progress.

-

Spectroscopic Confirmation: The structure of the intermediate chalcone and the final product must be confirmed by IR, NMR, and MS to ensure the desired transformations have occurred. The disappearance of the acetyl protons in the NMR of the chalcone and the appearance of the amine protons in the final product are key validation points.

-

Melting Point Analysis: A sharp melting point of the recrystallized product indicates its purity.

Chemical Reactivity and Stability

-

Basicity: The 2-aminopyrimidine moiety imparts basic properties to the molecule, allowing it to form salts with acids.

-

Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles.[12] However, the specific positions of substitution will be influenced by the directing effects of the pyrimidine substituent.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation. Storage in a cool, dark, and dry place is recommended.

Potential Applications and Biological Context

The fusion of benzofuran and pyrimidine rings creates a scaffold with significant potential in drug discovery.[13]

-

Antimicrobial Agents: Numerous studies have demonstrated that compounds with this core structure exhibit potent activity against a range of bacteria and fungi.[3][4] The mechanism is often proposed to involve the inhibition of essential enzymes in microbial metabolic pathways.[3]

-

Anticancer Activity: Benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14] The planar aromatic structure of this compound suggests it could act as an intercalating agent or a kinase inhibitor, though this would require experimental validation.

-

Enzyme Inhibition: The nitrogen-containing heterocyclic system is a common feature in many enzyme inhibitors. This class of compounds could be explored for activity against targets such as kinases, topoisomerases, or other enzymes relevant to disease.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, which combines two biologically important pharmacophores. While a complete experimental dataset for this specific compound is not yet in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The provided synthetic protocol is based on reliable and well-documented methods, offering a clear path for researchers to produce and study this compound and its derivatives. The potential for this molecular scaffold in the development of new therapeutic agents warrants further investigation.

References

-

Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75-86. [Link][3]

-

Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link][4]

-

Kamble, V. S., et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(1), 32-37. [Link][8]

-

Prabavathi, N., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 150-156. [Link][7]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Retrieved from [Link]

-

Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26834-26867. [Link][14]

-

Welter, C., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]

-

Suryawanshi, V. S., et al. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. [Link]

-

Ma, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3789. [Link]

-

Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link][10]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link][11]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link][1]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][13]

-

Kamble, V., et al. (2012). synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. Semantic Scholar. [Link]

-

Khelfaoui, F., et al. (2021). A Density Functional Theory Study. Physical Chemistry Research, 9(3), 449-462. [Link]

-

Al-Ostoot, F. H., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6030. [Link]

-

PubChem. (n.d.). 4-(1-Benzofuran-2-yl)aniline. Retrieved from [Link]

-

Gouda, M. A., et al. (2016). Reactivity of Benzofuran Derivatives. ResearchGate. [Link][12]

-

Al-Ostoot, F. H., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(3), M1143. [Link]

-

Bhinge, S. D., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][2]

-

Al-Ostoot, F. H., et al. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2021(1), M1187. [Link]

-

Coskun, F., et al. (n.d.). Fig. S4. a) 1 H-NMR and b) 13 C-NMR spectra of compound 4a. ResearchGate. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arctomsci.com [arctomsci.com]

- 6. 1205744-92-8|this compound|BLD Pharm [bldpharm.com]

- 7. easpublisher.com [easpublisher.com]

- 8. ijrpc.com [ijrpc.com]

- 9. Buy 4-(1-benzofuran-2-yl)-6-methyl-2-pyrimidinamine [smolecule.com]

- 10. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. article.sapub.org [article.sapub.org]

- 14. scienceopen.com [scienceopen.com]

- 15. 1205744-92-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to a Novel Class of Pyrazole-Benzimidazole Hybrid Anticancer Agents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a promising class of 1,3-diphenyl-1H-pyrazole derivatives bearing a benzimidazole skeleton, a series of compounds with demonstrated potent anticancer and apoptosis-inducing activities. While the specific compound associated with CAS number 565204-45-7 remains to be definitively elucidated from publicly available literature, extensive analysis strongly indicates its origin within a seminal study by Reddy et al. (2015) published in the European Journal of Medicinal Chemistry. This guide will, therefore, focus on the core chemical features, synthetic pathways, and biological activities of this compound class, with a particular focus on the most active analogues identified in the aforementioned research, serving as a valuable resource for researchers in oncology and medicinal chemistry.

Introduction and Core Chemical Structure

The convergence of pyrazole and benzimidazole moieties in a single molecular framework has emerged as a compelling strategy in the design of novel anticancer agents. The benzimidazole ring system, a bioisostere of naturally occurring purines, facilitates interactions with various biological macromolecules, while the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs. The synergistic combination of these two heterocyclic systems has led to the development of compounds with significant antiproliferative properties.

The core structure of the compound class to which CAS number 565204-45-7 likely belongs is characterized by a 1,3-diphenyl-1H-pyrazole core linked to a benzimidazole skeleton. A representative structure from the investigated series is presented below.

Physicochemical and Pharmacokinetic Profile

While specific data for CAS 565204-45-7 is not available, the general properties of this class of compounds can be inferred from their chemical structure. A summary of anticipated properties is provided in Table 1.

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Weight | 450 - 600 g/mol | Based on the core scaffold and common substituents. |

| LogP | 3 - 5 | The aromatic nature of the scaffold suggests moderate to high lipophilicity. |

| Hydrogen Bond Donors | 0 - 1 | Primarily from the N-H of the benzimidazole, if unsubstituted. |

| Hydrogen Bond Acceptors | 4 - 6 | Nitrogens in the pyrazole and benzimidazole rings, and potential substituents. |

| Aqueous Solubility | Low | Expected due to the extensive aromatic system and high LogP. |

| Metabolic Stability | Moderate to High | The heterocyclic cores are generally robust, but specific substituents may be liable to metabolism. |

Table 1: Predicted Physicochemical and Pharmacokinetic Properties.

Synthesis and Experimental Protocols

The synthesis of the 1,3-diphenyl-1H-pyrazole derivatives carrying a benzimidazole moiety, as described by Reddy et al., involves a multi-step synthetic sequence. The general workflow is outlined below.

Detailed Experimental Protocol (Representative)

The following is a representative, generalized protocol based on the synthetic strategies for similar compounds.

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate D)

-

To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated chalcone intermediate by filtration.

-

Subject the chalcone to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield the pyrazole-4-carbaldehyde.

Step 2: Synthesis of the Benzimidazole Intermediate (Intermediate F)

-

Condense a substituted o-phenylenediamine (1.0 eq) with an appropriate carboxylic acid or aldehyde (1.0 eq) in the presence of a dehydrating agent or under acidic conditions (e.g., Phillips condensation).

-

Work up the reaction to isolate the desired benzimidazole intermediate.

Step 3: Coupling and Final Product Formation (Compound G)

-

Combine the pyrazole-4-carbaldehyde (Intermediate D, 1.0 eq) and the benzimidazole intermediate (Intermediate F, 1.0 eq) in a suitable solvent.

-

Perform a reductive amination or a condensation reaction, depending on the specific functionalities of the intermediates, to form the final pyrazole-benzimidazole hybrid.

-

Purify the final product by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

The primary therapeutic potential of this class of compounds lies in their anticancer activity. The seminal study by Reddy et al. evaluated a series of forty such hybrids against a panel of human cancer cell lines.[1]

Antiproliferative Activity

Several compounds in the series demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. Notably, compounds 9 , 17 , and 28 exhibited IC50 values in the sub-micromolar to low micromolar range (0.83-1.81 µM), indicating significant cytotoxic potential against these cancer cell lines.[1]

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies on the more active compounds revealed that their anticancer effects are mediated through the induction of apoptosis. The proposed signaling pathway is depicted below.

The key mechanistic events include:

-

Cell Cycle Arrest: The compounds were found to arrest cancer cells in the G1 phase of the cell cycle.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins, Cyclin D2 and CDK2.[1]

-

Mitochondrial Dysfunction: Treatment with these compounds leads to a collapse of the mitochondrial membrane potential.[1]

-

Oxidative Stress: A significant increase in the levels of reactive oxygen species (ROS) is observed following treatment.[1]

-

Apoptosis Induction: The culmination of these events is the induction of programmed cell death, or apoptosis, as confirmed by fluorescent staining and DNA fragmentation assays.[1]

Future Directions and Therapeutic Potential

The 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton represent a promising scaffold for the development of novel anticancer therapeutics. The demonstrated potent in vitro activity and the elucidation of their pro-apoptotic mechanism of action provide a strong foundation for further research.

Future efforts should focus on:

-

Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency and selectivity.

-

Pharmacokinetic Profiling: In-depth evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

-

In Vivo Efficacy: Assessment of antitumor activity in relevant animal models of cancer.

-

Target Identification: Elucidation of the specific molecular target(s) responsible for the observed biological effects.

The ease of synthesis and the significant biological activity of this compound class make them attractive candidates for further preclinical and clinical development as potential cancer therapeutics.[1]

References

-

Reddy, T. S., Kulhari, H., Reddy, V. G., Bansal, V., Kamal, A., & Shukla, R. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790–805. [Link]

Sources

A Technical Guide to the Synthesis of Novel Benzofuran-Pyrimidine Derivatives for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. Among the myriad of heterocyclic systems, benzofuran and pyrimidine scaffolds have garnered considerable attention from the drug discovery community.[1][2] Benzofuran derivatives are prevalent in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and is a key structural component in numerous clinically approved drugs, demonstrating activities such as anticancer, antiviral, and antimicrobial effects.[1][4][5]

The strategic combination of these two privileged heterocyclic systems into benzofuran-pyrimidine hybrids has emerged as a promising avenue for the development of new drug candidates.[1][6] These hybrid molecules are designed to synergistically combine the therapeutic attributes of both moieties, potentially leading to compounds with improved biological activity.[6][7] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for the preparation of novel benzofuran-pyrimidine derivatives, with a particular focus on the widely employed chalcone-mediated pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Core Synthetic Strategies: The Chalcone-Mediated Pathway

The most prevalent and versatile approach for the synthesis of benzofuran-pyrimidine derivatives involves a multi-step sequence commencing with the formation of a benzofuran chalcone intermediate. Chalcones, which are α,β-unsaturated ketones, serve as highly effective synthons for the construction of various heterocyclic systems, including pyrimidines.[8][9] This pathway offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the benzofuran and pyrimidine rings, which is crucial for structure-activity relationship (SAR) studies.

Part A: Synthesis of Benzofuran Chalcone Intermediates

The cornerstone of this synthetic route is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde. In this context, a substituted 2-acetylbenzofuran reacts with a variety of aromatic or heteroaromatic aldehydes in the presence of a base to yield the corresponding benzofuran chalcone.[5]

Causality Behind Experimental Choices:

-

Base: An aqueous or ethanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is typically employed to deprotonate the α-carbon of the 2-acetylbenzofuran, generating the reactive enolate ion. The choice of base and its concentration can influence the reaction rate and yield.

-

Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture.

-

Temperature: The reaction is often carried out at room temperature with continuous stirring for several hours to ensure complete consumption of the starting materials.[8]

The general reaction scheme for the synthesis of benzofuran chalcones is depicted below:

Caption: Cyclization of benzofuran chalcones to form pyrimidine derivatives.

Structural Characterization

The unambiguous identification and structural confirmation of the synthesized benzofuran-pyrimidine derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For example, the formation of a 2-hydroxy-pyrimidine derivative would be indicated by the appearance of a broad O-H stretching band. [5][10]The C=N stretching vibration within the pyrimidine ring is also a characteristic feature. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule. [4][5]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds by determining the mass-to-charge ratio (m/z) of the molecular ion peak [M+]. [1][4][5] Table 1: Characteristic Spectroscopic Data for a Representative Benzofuran-Pyrimidine Derivative

| Compound Type | FT-IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights | ¹³C NMR (δ ppm) Highlights | Mass Spec (m/z) |

| 2-Amino-pyrimidine | 3400-3200 (N-H stretch), 1620-1580 (C=N stretch) | 7.0-8.5 (aromatic protons), 5.0-6.0 (broad singlet, -NH₂) | 150-165 (pyrimidine carbons) | Corresponds to [M+1] |

| 2-Hydroxy-pyrimidine | 3500-3300 (broad O-H stretch), 1680-1650 (C=O stretch) | 7.0-8.5 (aromatic protons), 10.0-12.0 (broad singlet, -OH) | 160-170 (pyrimidine carbons) | Corresponds to [M+1] |

| 2-Thio-pyrimidine | 2600-2550 (S-H stretch), 1620-1580 (C=N stretch) | 7.0-8.5 (aromatic protons), 2.5-3.5 (singlet, -SH) | 175-185 (C=S carbon) | Corresponds to [M+1] |

Detailed Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of benzofuran-pyrimidine derivatives, based on established methodologies in the literature.

Protocol 1: Synthesis of a Benzofuran Chalcone Intermediate

Objective: To synthesize (2E)-1-(benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one.

Materials:

-

2-Acetylbenzofuran (0.01 mol)

-

Benzaldehyde (0.01 mol)

-

Ethanol (20 mL)

-

40% Aqueous Potassium Hydroxide (KOH) solution (15 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-acetylbenzofuran and benzaldehyde in ethanol with stirring.

-

Cool the flask in an ice bath.

-

Slowly add the aqueous KOH solution dropwise to the reaction mixture with constant stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of a 2-Amino-benzofuran-pyrimidine Derivative

Objective: To synthesize 4-(benzofuran-2-yl)-6-phenylpyrimidin-2-amine.

Materials:

-

Benzofuran chalcone from Protocol 1 (0.01 mol)

-

Guanidine hydrochloride (0.01 mol)

-

Ethanol (25 mL)

-

Potassium Hydroxide (KOH) solution (5 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the benzofuran chalcone and guanidine hydrochloride in ethanol.

-

Add the ethanolic KOH solution to the mixture.

-

Reflux the reaction mixture for 8-10 hours. [4]4. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

The solid product that precipitates is filtered, washed with water, and dried.

-

Recrystallize from ethanol to afford the pure 2-amino-pyrimidine derivative. [4]

Protocol 3: Microwave-Assisted Synthesis of a 2-Hydroxy-benzofuran-pyrimidine Derivative

Objective: To synthesize 4-(benzofuran-2-yl)-6-phenylpyrimidin-2-ol.

Materials:

-

Benzofuran chalcone from Protocol 1 (0.01 mol)

-

Urea (0.01 mol)

-

Ethanol (10 mL)

-

40% Aqueous Potassium Hydroxide (KOH) solution (10 mL)

Procedure:

-

In a microwave-safe reaction vessel, mix the benzofuran chalcone and urea in ethanol.

-

Add the aqueous KOH solution with stirring.

-

Place the vessel in a microwave synthesizer and irradiate at a power of 210 W for 7-10 minutes. [8]4. Monitor the reaction completion by TLC at intervals.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.

-

Filter the resulting precipitate, wash with water, and dry to obtain the 2-hydroxy-pyrimidine derivative. [8]

Conclusion and Future Perspectives

This guide has detailed a robust and versatile chalcone-mediated synthetic pathway for the preparation of novel benzofuran-pyrimidine derivatives. The methodologies presented, including both conventional and microwave-assisted approaches, provide a solid foundation for the synthesis of a diverse library of these hybrid molecules. The flexibility of this synthetic route allows for systematic structural modifications, which is essential for optimizing the biological activity of these compounds.

The potent and wide-ranging pharmacological activities reported for benzofuran and pyrimidine derivatives underscore the therapeutic potential of their hybrids. [1][2][5]Future research in this area will likely focus on the exploration of novel synthetic routes, the expansion of substituent diversity, and comprehensive biological screening to identify lead compounds for further development as therapeutic agents in areas such as oncology, infectious diseases, and inflammatory disorders.

References

-

Padmaja, A., et al. "Some recent approaches to the synthesis of 2-substituted benzofurans." PubMed, 2009, [Link].

-

Sahoo, B. M., et al. "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." SciSpace, 2017, [Link].

-

Reddy, C. S., et al. "Synthesis and biological activities of some new pyrimidine derivatives from chalcones." Der Pharma Chemica, 2014, [Link].

-

Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 2017, [Link].

-

Patel, H., et al. "Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking." Indian Journal of Pharmaceutical Sciences, 2022, [Link].

-

Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." PMC - NIH, 2018, [Link].

-

Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." PubMed, 2018, [Link].

-

Suryawanshi, V. S., et al. "(PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents." ResearchGate, 2018, [Link].

-

Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." Semantic Scholar, 2018, [Link].

-

Shaik, A. B., et al. "Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies." Journal of Pharmaceutical Negative Results, 2022, [Link].

-

Asiri, A. M., et al. "Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects." NIH, 2011, [Link].

-

Martsinkevich, D. S., et al. "Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity." Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 2021, [Link].

-

Gellis, A., et al. "A Photochemical Route to 2-Substituted Benzo[b]furans." ChemInform Abstract, 2013, [Link].

-

Keri, R. S., et al. "Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular." DergiPark, 2021, [Link].

-

Khanam, H., & Shamsuzzaman. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Publishing, 2019, [Link].

-

Pawar, S. S., et al. "Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights." ResearchGate, 2023, [Link].

-

Du, W., et al. "Flexible Synthesis of Benzofuranones." ChemistryViews, 2023, [Link].

-

Cacchi, S., & Fabrizi, G. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." PMC - NIH, 2016, [Link].

-

Basawaraj, R., et al. "Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines." ResearchGate, 2011, [Link].

-

Venkatesh, T., et al. "Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)..." ResearchGate, 2018, [Link].

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. researchgate.net [researchgate.net]

In Silico Modeling and Docking Studies of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies for the novel heterocyclic compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This molecule represents a compelling scaffold for therapeutic development, merging the well-established biological activities of the benzofuran and pyrimidine moieties. Benzofuran derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] Similarly, the pyrimidine core is a fundamental component in numerous therapeutic agents, exhibiting a range of biological effects.[5] The fusion of these two pharmacophores presents a promising avenue for the discovery of new therapeutic agents.

While extensive research exists on the individual scaffolds, this guide will focus on a prospective in silico evaluation of this compound. Our approach is informed by the experimentally determined antimicrobial properties of closely related analogs, such as 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, which has demonstrated notable antimicrobial activity.[6][7][8] This provides a strong rationale for investigating the therapeutic potential of the core molecule through computational methods.

This document is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and detailed protocols for the computational assessment of this and similar compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.

Rationale and Synthesis Strategy

The design of this compound is predicated on the principle of molecular hybridization, combining two biologically active scaffolds to potentially achieve synergistic or novel therapeutic effects. The synthesis of this class of compounds has been reported through a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride to yield the final pyrimidine derivative.[6][8]

In Silico Drug Discovery Workflow

The computational evaluation of this compound follows a structured workflow designed to predict its therapeutic potential and pharmacokinetic profile. This workflow, from ligand preparation to molecular dynamics, provides a robust framework for assessing novel chemical entities.

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

The initial step in any in silico study is the accurate preparation of the ligand's three-dimensional structure. This is crucial as the conformation and charge distribution of the molecule directly impact its interaction with the protein target.

Protocol for Ligand Preparation:

-

2D Structure Generation: Draw the 2D chemical structure of this compound using chemical drawing software such as ChemDraw.

-

3D Structure Conversion: Convert the 2D structure into a 3D model.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand geometry is realistic.

-

Charge Calculation: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

-

File Format Conversion: Save the prepared ligand structure in a format suitable for docking software, such as PDBQT for AutoDock Vina.

Protein Target Selection and Preparation

The selection of a relevant protein target is paramount for a meaningful docking study. Based on the known antimicrobial and potential anticancer activities of the benzofuran and pyrimidine scaffolds, several targets can be considered.[1][5] For the purpose of this guide, we will focus on two representative targets: Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JII) for antimicrobial activity and human epidermal growth factor receptor 2 (HER2) (PDB ID: 3PP0) for anticancer activity.

Protocol for Protein Preparation:

-

Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. This is done to create a clean receptor structure for docking.

-

Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

-

Charge Assignment: Assign appropriate charges to the protein atoms. Kollman charges are a common choice.

-

File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary output of a docking simulation is the binding affinity, which is an estimation of the binding energy of the ligand to the protein.

Docking Protocol

-

Grid Box Definition: Define a grid box around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the binding pocket.

-

Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.

-

Analysis of Docking Results: Analyze the docking results, paying close attention to the binding affinity and the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with the selected protein targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| S. aureus tyrosyl-tRNA synthetase | 1JII | -8.5 |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PP0 | -9.2 |

Visualization of Protein-Ligand Interactions

Visualizing the interactions between the ligand and the protein is essential for understanding the molecular basis of binding. This can be done using software like PyMOL or Discovery Studio. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Caption: A schematic of potential protein-ligand interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in the early stages of drug discovery. In silico ADMET prediction can help to identify potential liabilities of a molecule before significant resources are invested in its development.

Protocol for ADMET Prediction:

-

Utilize Online Servers: Use web-based tools such as SwissADME or pkCSM to predict the ADMET properties of this compound.

-

Analyze Key Parameters: Evaluate parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.

Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of Five | ||

| Molecular Weight | 211.22 g/mol | Compliant |

| LogP | 2.85 | Compliant |

| Hydrogen Bond Donors | 1 | Compliant |

| Hydrogen Bond Acceptors | 4 | Compliant |

| Pharmacokinetics | ||

| Aqueous Solubility | Moderately Soluble | Favorable for absorption |

| Blood-Brain Barrier Permeability | Low | Reduced risk of CNS side effects |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Molecular Dynamics Simulation

To further validate the docking results and to understand the dynamic behavior of the protein-ligand complex, a molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the stability of the complex and the flexibility of the ligand in the binding pocket over time.

Protocol for Molecular Dynamics Simulation:

-

System Preparation: Prepare the protein-ligand complex in a solvent box with appropriate ions to neutralize the system.

-

Simulation Execution: Run the MD simulation for a sufficient length of time (e.g., 100 ns) using software like GROMACS or AMBER.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The compound exhibits favorable predicted binding affinities to both antimicrobial and anticancer targets, and its ADMET profile indicates good drug-like properties.

Future work should focus on the chemical synthesis and in vitro biological evaluation of this compound to validate the in silico predictions. Further optimization of the scaffold through medicinal chemistry efforts could lead to the identification of more potent and selective drug candidates. The comprehensive computational workflow detailed herein provides a robust and efficient strategy for the continued exploration of this and other novel chemical entities in the drug discovery pipeline.

References

- Venkatesh T, et al. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences.

-

Venkatesh T, et al. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link]

- Anonymous. Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences.

- Anonymous. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. MDPI.

- Anonymous.

- Venkatesh T, et al. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands.

- Vidyashri S. Kamble, et al. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)

- Anonymous. Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.

- Anonymous. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety.

- V. Kamble, et al. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)

- Suryawanshi Venkat S. (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents.

- Anonymous. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- Anonymous. Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Semantic Scholar.

- Anonymous. Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central.

- Anonymous.

- Anonymous. Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.

- Anonymous. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.

- Anonymous. Synthesized compounds 4a-e docked with the 2PR2 protein.

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents [brieflands.com]

A Senior Scientist's Guide to Elucidating the Mechanism of Action of Novel Benzofuran-Pyrimidine Compounds

Abstract

The benzofuran-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Many of these activities stem from the inhibition of key cellular signaling proteins, particularly protein kinases.[4] However, moving a promising compound from a phenotypic screen hit to a clinical candidate requires a rigorous and systematic investigation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers to dissect the MoA of novel benzofuran-pyrimidine compounds. We eschew a rigid template, instead presenting a logical, multi-phase workflow that integrates biochemical, biophysical, and cell-based assays to build a robust, evidence-based mechanistic hypothesis.

Phase 1: Unbiased Target Identification & Validation

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. An effective strategy employs orthogonal methods to generate and then refine a list of high-confidence candidate proteins. The benzofuran-pyrimidine core is a common feature in kinase inhibitors, making this protein family a logical starting point for investigation.[4]

Strategy 1.1: Broad-Spectrum Biochemical Screening (Kinome Profiling)

For compounds suspected of targeting kinases, a broad in vitro kinase screen is the most direct method to identify potential targets and assess selectivity. This involves testing the compound against a large panel of purified kinases.

Rationale & Causality: This approach casts a wide net, rapidly identifying which of the ~500 human kinases the compound inhibits. The resulting data provides an immediate selectivity profile, highlighting both primary targets and potential off-targets that could lead to toxicity.

Data Presentation: Representative Kinome Profiling Data

| Kinase Target | % Inhibition @ 1 µM | Kinase Family | Potential Pathway Involvement |

| PI3Kα | 98.7% | Lipid Kinase | PI3K/AKT/mTOR Signaling |

| mTOR | 95.2% | PIKK | PI3K/AKT/mTOR Signaling |

| CDK2 | 65.4% | CMGC | Cell Cycle |

| MEK1 | 15.1% | STE | MAPK Signaling |

| SRC | 8.9% | TK | Growth Factor Signaling |

| ... (350+ other kinases) | < 5% | Various | N/A |

This table illustrates hypothetical data for a compound ("BPC-123") showing potent and specific activity against PI3Kα and mTOR, key components of a critical cancer signaling pathway.[5][6]

Strategy 1.2: In-Cell Target Engagement Confirmation (CETSA®)

A critical step is to confirm that the compound binds its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[7][8] It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[9]

Rationale & Causality: A positive result in CETSA provides strong evidence of direct physical interaction (target engagement) in a physiological context, filtering out artifacts from in vitro assays.[9][10] This is a crucial validation step before committing to more resource-intensive downstream studies.

Experimental Protocol: Western Blot-Based CETSA for PI3Kα

-

Cell Treatment: Culture cancer cells (e.g., MCF-7) to ~80% confluency. Treat cells with the benzofuran-pyrimidine compound (e.g., 10 µM BPC-123) or vehicle (DMSO) for 1 hour.

-

Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

-

Separation: Separate the soluble protein fraction from the precipitated/denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

-

Detection: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble PI3Kα at each temperature by Western blot using a specific antibody.

-

Data Analysis: Quantify band intensities. A positive hit is identified by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.[9]

Trustworthiness - Essential Controls for CETSA:

-

Vehicle Control (DMSO): Establishes the baseline melting curve of the target protein.

-

Positive Control: A known, cell-permeable inhibitor of the target (e.g., Alpelisib for PI3Kα) to validate the assay's ability to detect stabilization.

-

Negative Control: A structurally similar but inactive analog of the lead compound, ensuring the thermal shift is due to specific binding.

Phase 2: Quantitative Characterization of the Molecular Interaction

Once a primary target like PI3Kα is validated, the next step is to precisely quantify the binding interaction. Biophysical techniques provide critical data on affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies.

Strategy 2.1: Measuring Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[11][12] It provides precise data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[13]

Rationale & Causality: SPR provides a much deeper understanding of the binding event than a simple inhibition value. A compound's efficacy can be driven by a fast "on-rate" or a slow "off-rate" (long residence time), information that is critical for optimizing drug properties.[12]

Experimental Protocol: SPR Analysis

-

Chip Preparation: Immobilize the purified target protein (e.g., recombinant PI3Kα) onto a sensor chip surface.[11]

-

Analyte Injection: Flow precise concentrations of the benzofuran-pyrimidine compound (the analyte) over the chip surface through a microfluidic system.[12]

-

Detection: Monitor the change in the refractive index near the chip surface as the compound binds to and dissociates from the immobilized protein. This change is proportional to the mass on the surface and is recorded in a sensorgram.[11][14]

-

Kinetic Analysis: Fit the association and dissociation curves in the sensorgram to kinetic models to calculate kₐ, kₑ, and Kₑ.[12]

Data Presentation: Representative SPR Kinetic Data

| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |

| BPC-123 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |

| Analog A | 1.1 x 10⁵ | 4.8 x 10⁻⁴ | 4.4 |

| Analog B | 3.0 x 10⁵ | 9.0 x 10⁻³ | 30.0 |

This table shows that BPC-123 has a high affinity (low nM Kₑ) for its target, driven by a very slow dissociation rate (kₑ), suggesting a long residence time on the target protein.

Phase 3: Delineating the Cellular Consequences

With the direct target confirmed and the binding interaction quantified, the final phase connects this molecular event to the observed cellular phenotype (e.g., cancer cell death). This involves verifying target inhibition in the cell and mapping the downstream signaling consequences.

Strategy 3.1: Proving Target Inhibition and Downstream Pathway Modulation

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[5][6][15] Inhibition of PI3K should lead to a measurable decrease in the phosphorylation of its downstream effectors, most notably the kinase AKT.

Rationale & Causality: Observing a dose-dependent decrease in the phosphorylation of a key downstream substrate (like AKT) after compound treatment is the definitive functional evidence that the compound is engaging and inhibiting its target's enzymatic activity inside the cell.

Experimental Protocol: Western Blot for Phospho-AKT (Ser473)

-

Cell Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Serum-starve the cells overnight to reduce baseline pathway activity.

-

Stimulation & Inhibition: Pre-treat cells with increasing concentrations of the benzofuran-pyrimidine compound (e.g., 0.1 to 10 µM) for 1-2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

-

Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-AKT (Ser473) and total AKT. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

-

Analysis: A potent and on-target compound will show a dose-dependent reduction in the p-AKT signal, while the total AKT and GAPDH signals remain unchanged.

Strategy 3.2: Global Impact Analysis via Phosphoproteomics

To gain a broader, unbiased view of the compound's impact on cellular signaling, mass spectrometry-based phosphoproteomics can be employed.[16] This technique identifies and quantifies thousands of phosphorylation sites across the entire proteome, revealing the full signaling signature of the compound.[17][18]

Rationale & Causality: Phosphoproteomics can confirm the expected on-target effects (e.g., decreased phosphorylation of AKT substrates) and simultaneously uncover unexpected off-target effects or novel downstream biology.[19][20] This global view is invaluable for understanding the full MoA and for predicting potential efficacy or toxicity.

Integrated Workflow and Pathway Visualization

A successful MoA investigation follows a logical progression from broad screening to deep, quantitative analysis.

Caption: A logical workflow for MoA elucidation.

The inhibition of the PI3K/AKT/mTOR pathway by a benzofuran-pyrimidine compound would block a key cascade controlling cell survival and proliferation.

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

Investigating the mechanism of action of a novel benzofuran-pyrimidine compound is a multi-faceted process that requires a strategic and evidence-based approach. By systematically combining broad biochemical screening, direct in-cell target engagement assays like CETSA, quantitative biophysical analysis, and detailed cellular pathway mapping, researchers can build a high-confidence MoA hypothesis. This rigorous, multi-pillar validation strategy is not merely an academic exercise; it is essential for de-risking drug development programs and provides the foundational biological understanding required to advance a promising molecule toward the clinic.

References

-

Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2014). PI3K/Akt/mTOR signaling in cancer. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

-

Jafari, M., Ghadami, E., Dadkhah, E., & Akhavan-Niaki, H. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers. Available at: [Link]

-

deNOVO Biolabs. (2024). How does SPR work in Drug Discovery?. Available at: [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting PI3K/mTOR signaling in cancer. Cancer Research. Available at: [Link]

-

Chemistry For Everyone. (2024). How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]

-

My Cancer Genome. (2023). PI3K/AKT1/MTOR. Available at: [Link]

-

BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available at: [Link]

-

Wikipedia. PI3K/AKT/mTOR pathway. Available at: [Link]

-

Al-Ali, H., & Siu, K. W. M. (2014). Phosphoproteomics in drug discovery. Drug Discovery Today. Available at: [Link]

-

Malaria World. (2020). Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Available at: [Link]

-

Zhao, L., Zhang, T., & Li, Y. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Drug Discovery World. (2007). The role of phospho-proteomics in drug discovery and development. Available at: [Link]

-

Wu, G., & Liu, X. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Available at: [Link]

-

Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

Moran, M. F., & Zlicar, P. (2005). Phosphoproteomics in Drug Discovery and Development. Proteomics in Drug Research. Available at: [Link]

-

Drake, J. M., & Lee, J. K. (2015). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics. Available at: [Link]

-

Friman, T., Chernobrovkin, A., Tolvanen, T., Gilson, E., Lundgren, S., & Brehmer, V. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Available at: [Link]

-

Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Kesti, T., & Andrews, B. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

-

Venkatesh, T., Bodke, Y. D., Joy, M. N., Dhananjaya, B. L., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Lee, J., et al. (2014). In vitro NLK Kinase Assay. Journal of Visualized Experiments. Available at: [Link]

-

Venkatesh, T., Bodke, Y., Joy, M. N., Dhananjaya, B., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Semantic Scholar. Available at: [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahmoud, G. A. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. (2023). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Available at: [Link]

-

Pawar, S. S., et al. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. ResearchGate. Available at: [Link]

-

Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research. Available at: [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. malariaworld.org [malariaworld.org]

- 11. portlandpress.com [portlandpress.com]

- 12. denovobiolabs.com [denovobiolabs.com]

- 13. lifesensors.com [lifesensors.com]

- 14. m.youtube.com [m.youtube.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Phosphoproteomics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 18. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

The 4-(1-Benzofuran-2-yl)pyrimidin-2-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery

Abstract

The hybridization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel chemical entities with enhanced therapeutic profiles. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for a promising class of hybrid molecules: the 4-(1-Benzofuran-2-yl)pyrimidin-2-amine derivatives. By leveraging the synergistic effects of the benzofuran and 2-aminopyrimidine moieties, these compounds have emerged as versatile scaffolds, primarily demonstrating significant potential in antimicrobial and anticancer applications. This document will dissect the synthetic rationale, explore the impact of structural modifications on biological activity, provide validated experimental protocols, and offer forward-looking perspectives for researchers, scientists, and drug development professionals.

Part 1: The Strategic Rationale - Why Benzofuran-Pyrimidine Hybrids?

The core concept behind the this compound scaffold lies in the strategic fusion of two pharmacologically significant heterocycles.

-

Benzofuran: This oxygen-containing heterocyclic system is a core component of numerous natural products and synthetic drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent anchor for binding to biological targets. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The substitution at the C-2 position of the benzofuran ring is particularly crucial for cytotoxic activity.[1]

-

2-Aminopyrimidine: The pyrimidine ring is a fundamental building block of nucleobases in DNA and RNA, making it a "biologically-validated" scaffold.[4][5] The 2-aminopyrimidine motif is a common feature in many kinase inhibitors, where it often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket.[6] This moiety imparts favorable physicochemical properties and provides a vector for further chemical modification.

The fusion of these two scaffolds creates a unique chemical architecture, offering multiple points for diversification to modulate potency, selectivity, and pharmacokinetic properties. The resulting derivatives have shown promise as antimicrobial agents and as cytotoxic compounds against various cancer cell lines.[7][8]

Part 2: Synthetic Strategies and Workflow

The most prevalent and efficient method for constructing the this compound core involves a cyclocondensation reaction between a benzofuran-based chalcone and guanidine.[4][7] This approach allows for the late-stage introduction of the pyrimidine ring, enabling the synthesis of a diverse library of analogs.

General Synthetic Workflow

The synthesis is typically a two-step process starting from a substituted 2-acetylbenzofuran.

-

Claisen-Schmidt Condensation: The 2-acetylbenzofuran is reacted with an appropriate aldehyde (e.g., a thiophene carboxaldehyde) in the presence of a base (like ethanolic KOH) to form the corresponding α,β-unsaturated ketone, commonly known as a chalcone.[4]

-

Cyclocondensation: The purified benzofuran chalcone is then reacted with guanidine hydrochloride in a basic medium. The guanidine undergoes a cyclocondensation reaction with the chalcone to form the desired this compound derivative.[4][9]

The workflow below illustrates this common synthetic pathway.